Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxylate
Overview
Description
Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a cyanoethyl group, and a dimethylphenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the cyanoethyl group: This step involves the alkylation of the pyrazole ring with a cyanoethyl halide in the presence of a base such as potassium carbonate.
Attachment of the phenyl and dimethylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate phenyl and dimethylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of an ester.
Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxaldehyde: Similar structure but with an aldehyde group instead of an ester.
The uniqueness of Phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxylate lies in its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
phenyl 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-9-10-17(13-16(15)2)20-19(14-24(23-20)12-6-11-22)21(25)26-18-7-4-3-5-8-18/h3-5,7-10,13-14H,6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXIROMENJZVLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)OC3=CC=CC=C3)CCC#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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